molecular formula C24H21N3OS B2821223 N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]naphthalene-1-carboxamide CAS No. 396722-38-6

N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]naphthalene-1-carboxamide

Cat. No.: B2821223
CAS No.: 396722-38-6
M. Wt: 399.51
InChI Key: WMBDTZBFTAMHNA-UHFFFAOYSA-N
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Description

N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]naphthalene-1-carboxamide is a complex organic compound with a unique structure that combines elements of thieno[3,4-c]pyrazole and naphthalene carboxamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]naphthalene-1-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,4-c]pyrazole core, which is then functionalized with a 2,4-dimethylphenyl group. The final step involves the coupling of this intermediate with naphthalene-1-carboxamide under specific reaction conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

For industrial-scale production, the synthesis route is optimized for yield and purity. This often involves the use of continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]naphthalene-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]naphthalene-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]naphthalene-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For instance, it may bind to a receptor and block its activity, thereby modulating a particular signaling pathway.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene-1-carboxamide derivatives: These compounds share the naphthalene-1-carboxamide core but differ in their substituents.

    Thieno[3,4-c]pyrazole derivatives: These compounds have the thieno[3,4-c]pyrazole core with various functional groups attached.

Uniqueness

N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]naphthalene-1-carboxamide is unique due to its specific combination of structural elements, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3OS/c1-15-10-11-22(16(2)12-15)27-23(20-13-29-14-21(20)26-27)25-24(28)19-9-5-7-17-6-3-4-8-18(17)19/h3-12H,13-14H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMBDTZBFTAMHNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=CC5=CC=CC=C54)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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